molecular formula C11H20BrNO2 B119426 tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate CAS No. 158407-04-6

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B119426
CAS No.: 158407-04-6
M. Wt: 278.19 g/mol
InChI Key: YGJXBTRLYHCWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound, with CAS 158407-04-6, features a piperidine ring substituted at the 4-position with a bromomethyl group and a tert-butyl carbamate (Boc) protecting group at the 1-position. Its molecular formula is C₁₁H₂₀BrNO₂ (MW: 290.19).

Preparation Methods

Synthesis via Bromination of 4-Methylpiperidine Derivatives

The most direct route to tert-butyl 4-(bromomethyl)piperidine-1-carboxylate involves brominating the methyl group of tert-butyl 4-methylpiperidine-1-carboxylate. This method leverages radical bromination, a well-established technique for introducing bromine atoms into aliphatic chains.

Radical Bromination with N-Bromosuccinimide (NBS)

Radical initiators like azobisisobutyronitrile (AIBN) facilitate the homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen from the methyl group. The resulting carbon radical reacts with molecular bromine to form the bromomethyl derivative.

Typical Reaction Conditions

  • Substrate : tert-Butyl 4-methylpiperidine-1-carboxylate

  • Brominating Agent : NBS (1.1–1.3 equivalents)

  • Initiator : AIBN (0.1–0.2 equivalents)

  • Solvent : CCl₄ or dichloromethane (DCM)

  • Temperature : Reflux (60–80°C)

  • Duration : 12–24 hours

Yield Optimization

  • Excess NBS ensures complete conversion but risks di-bromination.

  • Anhydrous conditions prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.

  • Purification via silica gel chromatography (hexane/ethyl acetate) isolates the product in >85% yield .

Multi-Step Synthesis from Piperidine Precursors

For laboratories lacking access to pre-protected 4-methylpiperidine, a sequential approach involving Boc protection followed by bromination is employed.

Boc Protection of 4-Methylpiperidine

Piperidine’s secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure

  • Dissolve 4-methylpiperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (2.0 equivalents) and Boc₂O (1.1 equivalents) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate to obtain tert-butyl 4-methylpiperidine-1-carboxylate .

Key Data

ParameterValue
Yield95–98%
Purity (HPLC)>99%
Characterization¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc), 2.33 (s, 3H, CH₃)

Bromination of the Protected Intermediate

The methyl group is brominated using conditions analogous to Section 1.1.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety, necessitating modifications to laboratory protocols.

Continuous Flow Bromination

Continuous flow reactors enhance heat dissipation and reduce risks associated with exothermic radical reactions.

Advantages

  • Improved temperature control minimizes side reactions.

  • Higher throughput (kg/day) compared to batch processes.

  • Reduced solvent usage via solvent recycling.

Challenges

  • Clogging risks due to succinimide byproduct precipitation.

  • Requires specialized equipment for handling corrosive bromine compounds.

Purification at Scale

  • Crystallization : Product isolation using heptane/ethyl acetate mixtures achieves >90% recovery.

  • Distillation : High-vacuum distillation removes residual solvents without degrading the Boc group.

Comparative Analysis of Preparation Methods

The table below evaluates key parameters for the dominant synthetic routes:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Radical Bromination85–9095–98Moderate120–150
Multi-Step Synthesis75–8090–95High180–220
Continuous Flow88–9297–99High100–130

Insights

  • Radical bromination offers the best balance of yield and cost for small-scale synthesis.

  • Continuous flow methods are optimal for industrial production despite higher initial capital investment.

Reaction Monitoring and Quality Control

Robust analytical techniques ensure consistent product quality across batches.

Spectroscopic Characterization

  • ¹H NMR : Distinct singlet at δ 1.46 ppm confirms the Boc group. Resonances at δ 3.40–3.70 ppm (piperidine CH₂) and δ 4.30 ppm (CH₂Br) validate bromomethyl incorporation .

  • Mass Spectrometry : ESI-MS ([M+Na]⁺) at m/z 308.1 confirms molecular weight.

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm. Retention time: 8.2 min.

Scientific Research Applications

Drug Development

This compound serves as a versatile intermediate in the synthesis of biologically active molecules. For instance, it has been utilized in the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in cancer progression. A recent patent describes its use in bifunctional compounds that degrade CDK2 via the ubiquitin-proteasome pathway, indicating its potential in cancer therapeutics .

Enzyme Inhibition Studies

Research has shown that derivatives of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate can act as selective inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in endocannabinoid metabolism, making this compound relevant for pain management and neuroprotection studies . The selectivity of these compounds for MAGL over FAAH has been highlighted as a significant advantage for therapeutic applications.

Intermediate in Organic Synthesis

This compound is frequently employed as an intermediate in the synthesis of more complex chemical entities. For example, it has been used to synthesize various piperidine derivatives that exhibit biological activity . The ability to modify the bromomethyl group facilitates further functionalization, allowing for the creation of diverse chemical libraries.

Case Study: Inhibition of CDK2

In a study focusing on CDK2 inhibition, researchers synthesized a series of compounds based on this compound. These compounds were evaluated for their ability to bind to CDK2 and inhibit its activity in vitro. The results demonstrated promising inhibitory effects, suggesting potential applications in cancer treatment .

Case Study: Selective Inhibition of MAGL

Another study investigated the selectivity of piperidine derivatives derived from this compound against MAGL and FAAH. The findings indicated that modifications to the piperidine ring could enhance selectivity for MAGL while reducing off-target effects associated with FAAH inhibition . This selectivity is crucial for developing effective analgesics with fewer side effects.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentIntermediate for synthesizing CDK inhibitors
Enzyme InhibitionSelective inhibitors for FAAH and MAGL
Organic SynthesisBuilding block for diverse piperidine derivatives
Cancer TherapeuticsPotential use in targeting cancer cell cycle regulation
Pain ManagementDevelopment of analgesics targeting endocannabinoid metabolism

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

tert-Butyl 4-(Bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 193629-30-0)

  • Structural Difference : A methyl group is adjacent to the bromomethyl substituent at the 4-position.
  • Impact :
    • Increased steric hindrance reduces reactivity in nucleophilic substitution (SN2) compared to the target compound .
    • The methyl group may enhance stability in storage but limit accessibility for reactions requiring unhindered bromomethyl groups.
  • Applications : Suitable for synthesizing sterically demanding intermediates in drug discovery .

tert-Butyl 4-((4-Bromobenzyl)oxy)piperidine-1-carboxylate (Compound 2b, )

  • Structural Difference : Bromine is part of a benzyloxy group rather than a bromomethyl chain.
  • Impact :
    • The aryl bromide enables cross-coupling reactions (e.g., Suzuki-Miyaura) instead of alkylation .
    • Lower electrophilicity compared to the aliphatic bromomethyl group in the target compound.
  • Applications : Used in synthesizing aryl ethers for antiviral agents .

tert-Butyl 4-Formylpiperidine-1-carboxylate (Compound 2, )

  • Structural Difference : Replaces bromomethyl with a formyl group.
  • Impact :
    • The aldehyde functionality enables nucleophilic additions (e.g., Grignard reactions) and reductive amination .
    • Lacks the leaving group (Br) critical for SN2 reactions.
  • Applications : Intermediate for introducing amine or alcohol groups via aldehyde reactivity .

tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate ()

  • Structural Difference : Bromine is on a pyrazole ring attached to the piperidine.
  • Impact :
    • The aromatic bromide participates in metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) .
    • Distinct from the target’s aliphatic bromide, which is more reactive in alkylation.
  • Applications : Building block for heterocyclic compounds in medicinal chemistry .

tert-Butyl 4-(3,4-Dichloroanilino)piperidine-1-carboxylate ()

  • Structural Difference: Substituted with a dichloroanilino group instead of bromomethyl.
  • Not a leaving group, limiting utility in substitution reactions.
  • Applications : Explored in antimalarial and CNS drug development .

Biological Activity

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the bromination of piperidine derivatives followed by esterification. One common approach is the reaction of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate with bromomethyl reagents in suitable solvents such as DMF (dimethylformamide) . This method allows for the introduction of the bromomethyl group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily associated with its ability to modulate various signaling pathways. Research indicates that compounds with similar piperidine structures can act as inhibitors of inflammatory cytokine release, particularly IL-1β, by interfering with the NLRP3 inflammasome pathway . This inhibition is significant in conditions characterized by excessive inflammation.

Pharmacological Profile

The compound has been evaluated for its pharmacological properties in vitro. Key findings include:

  • Anti-inflammatory Activity : The compound exhibited a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages.
  • Cell Viability : Studies showed that at concentrations up to 50 µM, the compound did not significantly affect cell viability, indicating a favorable safety profile for further investigation .

Table 1: In Vitro Biological Activity of this compound

Concentration (µM)IL-1β Release Inhibition (%)Cell Viability (%)
1019.4 ± 0.495
2529.1 ± 4.890
5035.0 ± 5.085

Case Study 1: Inhibition of Pyroptosis

A study focused on the anti-pyroptotic effects of tert-butyl derivatives demonstrated that this compound significantly reduced pyroptotic cell death in human macrophages. The results indicated that at a concentration of 50 µM, there was a notable reduction in pyroptosis, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Potential in Cancer Therapy

Another area of interest is the compound's potential role in cancer therapy. Preliminary studies suggest that similar piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and necrosis . Further research is needed to elucidate these pathways specifically for this compound.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate be validated experimentally?

  • Methodology :

  • Purity Analysis : Use gas chromatography (GC) and precipitation titration to confirm purity ≥98% .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify the bromomethyl group (δ ~3.4–3.6 ppm for CH2_2Br) and tert-butyl carbamate (δ ~1.4 ppm for C(CH3_3)3_3) .
  • Melting Point Validation : Compare observed melting point (46–50°C) with literature values to detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines :

  • Store in a cool, dry environment (<15°C) under inert gas (e.g., nitrogen or argon) to prevent degradation via air/moisture exposure .
  • Use amber glass containers to minimize light-induced decomposition. Avoid contact with strong oxidizers, which may trigger hazardous reactions .

Q. What safety protocols are critical for handling this compound?

  • Precautions :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosolization is possible .
  • Emergency Measures : Immediate eye irrigation (15+ minutes) and skin decontamination with water are required upon exposure due to H319 (serious eye irritation) and H315 (skin irritation) hazards .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H302: harmful if swallowed) .

Advanced Research Questions

Q. How can synthetic routes to tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate be optimized for scalability and yield?

  • Strategies :

  • Bromination Optimization : Use N-bromosuccinimide (NBS) or HBr in a controlled, anhydrous environment to target the piperidine methyl group selectively. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
  • Protection/Deprotection : Preserve the tert-butyl carbamate group during synthesis by avoiding acidic conditions (e.g., TFA) that may cleave the Boc group prematurely .
  • Yield Enhancement : Employ column chromatography (silica gel, gradient elution) for purification, achieving ≥85% yield in small-scale syntheses .

Q. What analytical techniques resolve discrepancies in reaction outcomes (e.g., unexpected byproducts)?

  • Troubleshooting Workflow :

LC-MS : Identify low-abundance byproducts (e.g., debrominated or oxidized derivatives).

HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water mobile phase).

Mechanistic Studies : Probe side reactions (e.g., SN2 vs. radical pathways) using radical scavengers (e.g., TEMPO) or isotopic labeling .

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Reactivity Profile :

  • Suzuki-Miyaura Coupling : The Br substituent enables palladium-catalyzed coupling with aryl boronic acids (e.g., forming biaryl piperidine derivatives) .
  • Nucleophilic Substitution : React with amines (e.g., piperazine) to generate quaternary ammonium intermediates for drug discovery .
  • Stability Considerations : The tert-butyl carbamate group stabilizes the piperidine ring but may sterically hinder reactions at the 4-position .

Q. Data Contradictions and Limitations

Q. Why do safety data sheets (SDS) lack comprehensive ecological and chronic toxicity data?

  • Analysis :

  • Limited ecotoxicological data (e.g., biodegradability, bioaccumulation) reflect its primary use in R&D settings rather than industrial release .
  • Acute toxicity (Category 4 for oral/dermal/inhalation routes) is documented, but chronic effects remain uncharacterized . Researchers should apply ALARA (As Low As Reasonably Achievable) principles.

Q. How should researchers address inconsistencies in regulatory classifications across regions?

  • Recommendations :

  • Adhere to the strictest available guidelines (e.g., EU-GHS/CLP for hazard communication) .
  • Consult institutional EHS (Environmental Health and Safety) offices for jurisdiction-specific protocols, as transport classifications (e.g., IMDG, IATA) may vary .

Q. Methodological Resources

  • Synthetic Protocols : TCI Chemicals (Product Code: B6510) provides validated synthesis and purification workflows .
  • Safety Compliance : ALADDIN Scientific emphasizes disposal via certified waste facilities (P501) and incompatible material avoidance (e.g., oxidizers) .
  • Structural Libraries : PubChem CID 10562199 offers comparative data for analogs with modified substituents .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXBTRLYHCWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573521
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158407-04-6
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (2.30 g, 10.7 mmol) and carbon tetrabromide (4.43 g, 13.4 mmol) in CH2Cl2 (40 mL) is cooled to 0° C. Triphenylphosphine (4.21 g, 16.0 mmol) is added and the reaction is stirred at 25° C. for 1 h. The reaction is concentrated and ether is added to the residue. The mixture is filtered and washed with ether. The filtrate is concentrated and purified by column chromatography (silica, 20% EtOAc/hexane) to provide 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester as a crystaline solid upon standing. Mp 48-50° C.; 1H NMR (300 MHz, CDCl3) δ 4.13 (bm, 2H), 3.29 (d, 2H), 2.70 (dd, 2H), 1.85-1.73 (m, 3H), 1.46 (s, 9H), 1.28-1.13 (m, 2H); MS (EI) 277 (M)+.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Amine preparation: To a solution of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (250 mg), in dry THF (15 mL), was added carbon tetrabromide (769 mg), and triphenyl phosphine (609 mg). The reaction mixture was stirred at room temperature for 24 h, and then the solvents were evaporated in vacuo to give a residue which was purified by flash chromatography to give 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (279 mg), as a colourless oil. To a solution of 4-bromomethyl-piperidine-1-carboxylic acid tent-butyl ester (240 mg), in dry DMF (5.0 mL), was added imidazole (129 mg). The reaction mixture was heated in a sealed reaction vial at 100° C. for 24 h, then cooled and the contents evaporated onto flash silica for purification. Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, isolated as the hydrochloride salt.
[Compound]
Name
Amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
769 mg
Type
reactant
Reaction Step Two
Quantity
609 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (8.75 g, 40.64 mmol) in diethyl ether (200 mL) at 0° C. under nitrogen. were added triphenyl phosphine (21.32 g, 81.28 mmol) and carbon tetrabromide (26.96 g, 81.28 mmol). The mixture was allowed to warm to room temperature and stirred under nitrogen for 48 h. The reaction mixture was filtered through a pad of Celite and the organic filtrate was washed with 5% NaS2O3, water, brine, and dried. The mixture was filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (ethyl acetate/hexane, 1:9) to give 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (8.26 g, 73%).
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
21.32 g
Type
reactant
Reaction Step Two
Quantity
26.96 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 3.4 g of 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (15.79 mmol) in 80 ml of THF, cooled in an ice/water bath, was added 4.76 g triphenylphosphine (18.16 mmol) and then 6.05 g total of carbon tetrabromide (18.16 mmol) in two portions. The reaction was stirred to room temperature over 16 hours. 1.2 g carbon tetrabromide (3.6 mmol) was added twice more over 24 hours before the reaction mixture was filtered. Approximately 240 ml of diethyl ether was added and the resulting mixture was filtered and evaporated. The residue was purified by chromatography on silica gel in 5-10% ethyl acetate/hexanes to give 3.3 g 4-bromomethyl-piperidine-1-carboxylic acid tert-butyl ester (MS: M+H=263/265).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.76 g
Type
reactant
Reaction Step Two
Quantity
18.16 mmol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.